Tris(2,6-dichlorophenyl) phosphate
Overview
Description
Tris(2,6-dichlorophenyl) phosphate is an organophosphate compound with the molecular formula C18H9Cl6O4P and a molecular weight of 532.95 g/mol . It is known for its use as a flame retardant and has applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,6-dichlorophenyl) phosphate typically involves the reaction of 2,6-dichlorophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tris(2,6-dichlorophenyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-dichlorophenol and phosphoric acid.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 2,6-dichlorophenol and phosphoric acid.
Oxidation: Oxidized derivatives of the phenyl groups.
Substitution: Various substituted phenyl phosphates depending on the nucleophile used.
Scientific Research Applications
Tris(2,6-dichlorophenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Medicine: Investigated for its potential toxicological effects and its interactions with biological molecules.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and coatings.
Mechanism of Action
The mechanism of action of Tris(2,6-dichlorophenyl) phosphate involves its interaction with biological molecules, particularly enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The compound can also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Tris(2,4-dichlorophenyl) phosphate: Another organophosphate flame retardant with similar properties but different chlorine substitution patterns.
Triphenyl phosphate: A widely used flame retardant with a different phenyl substitution pattern.
Uniqueness: Tris(2,6-dichlorophenyl) phosphate is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly effective as a flame retardant and influences its interactions with biological systems .
Properties
IUPAC Name |
tris(2,6-dichlorophenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl6O4P/c19-10-4-1-5-11(20)16(10)26-29(25,27-17-12(21)6-2-7-13(17)22)28-18-14(23)8-3-9-15(18)24/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBECVUCYFZIDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OP(=O)(OC2=C(C=CC=C2Cl)Cl)OC3=C(C=CC=C3Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl6O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022302 | |
Record name | Tris(2,6-dichlorophenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75431-49-1 | |
Record name | Tris(2,6-dichlorophenyl) phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075431491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2,6-dichlorophenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIS(2,6-DICHLOROPHENYL) PHOSPHATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(2,6-DICHLOROPHENYL) PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RX1W3J11G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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